molecular formula C6H6F3NS B596960 (1S)-2,2,2-trifluoro-1-(3-thienyl)ethylamine CAS No. 1209050-27-0

(1S)-2,2,2-trifluoro-1-(3-thienyl)ethylamine

Cat. No.: B596960
CAS No.: 1209050-27-0
M. Wt: 181.176
InChI Key: MOYLBHXBCYMVJQ-YFKPBYRVSA-N
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Description

(1S)-2,2,2-trifluoro-1-(3-thienyl)ethylamine is an organic compound that features a trifluoromethyl group and a thienyl group attached to an ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2,2-trifluoro-1-(3-thienyl)ethylamine typically involves the introduction of the trifluoromethyl group and the thienyl group onto an ethylamine scaffold. One common method is the nucleophilic substitution reaction where a suitable trifluoromethylated precursor reacts with a thienyl-containing reagent under basic conditions. The reaction may involve the use of catalysts such as palladium complexes to facilitate the coupling of the thienyl group to the ethylamine backbone .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the reaction rates and yield by providing precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2,2-trifluoro-1-(3-thienyl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thienyl group to a dihydrothienyl derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothienyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-2,2,2-trifluoro-1-(3-thienyl)ethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S)-2,2,2-trifluoro-1-(3-thienyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing lipophilicity and metabolic stability. The thienyl group can participate in π-π stacking interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler analog with a five-membered ring containing sulfur.

    2,2,2-trifluoroethylamine: Lacks the thienyl group but contains the trifluoromethyl group.

    3-thienylmethanamine: Contains the thienyl group but lacks the trifluoromethyl group.

Uniqueness

(1S)-2,2,2-trifluoro-1-(3-thienyl)ethylamine is unique due to the presence of both the trifluoromethyl and thienyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thienyl group provides additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-thiophen-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NS/c7-6(8,9)5(10)4-1-2-11-3-4/h1-3,5H,10H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYLBHXBCYMVJQ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1[C@@H](C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701244119
Record name (αS)-α-(Trifluoromethyl)-3-thiophenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209050-27-0
Record name (αS)-α-(Trifluoromethyl)-3-thiophenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1209050-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-(Trifluoromethyl)-3-thiophenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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